Galacto-RGD

Description

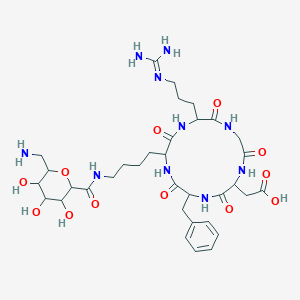

The exact mass of the compound this compound is 792.37661713 g/mol and the complexity rating of the compound is 1410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[8-[4-[[6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N10O12/c35-15-22-25(48)26(49)27(50)28(56-22)33(55)38-11-5-4-9-19-30(52)42-18(10-6-12-39-34(36)37)29(51)40-16-23(45)41-21(14-24(46)47)32(54)44-20(31(53)43-19)13-17-7-2-1-3-8-17/h1-3,7-8,18-22,25-28,48-50H,4-6,9-16,35H2,(H,38,55)(H,40,51)(H,41,45)(H,42,52)(H,43,53)(H,44,54)(H,46,47)(H4,36,37,39) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPUFVWCDYSPBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)C2C(C(C(C(O2)CN)O)O)O)CC3=CC=CC=C3)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N10O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Galacto-RGD: A Technical Guide to an Integrin αvβ3 Selective Tracer

Executive Summary: The integrin αvβ3 is a crucial cell surface receptor implicated in key pathological processes such as tumor angiogenesis, invasion, and metastasis. Its overexpression on activated endothelial cells and various tumor cells, compared to quiescent vessels and normal tissues, makes it an exceptional target for molecular imaging and targeted therapy. Arginine-glycine-aspartic acid (RGD) peptides are well-established ligands for this integrin. [¹⁸F]Galacto-RGD, a glycosylated cyclic RGD peptide, has emerged as a leading radiotracer for the non-invasive visualization and quantification of αvβ3 expression using Positron Emission Tomography (PET). The introduction of a galactose-based sugar amino acid enhances the tracer's pharmacokinetics, leading to improved tumor-to-background ratios and predominantly renal clearance. This technical guide provides an in-depth overview of this compound, detailing its synthesis, quantitative performance, experimental protocols, and the underlying biological pathways for an audience of researchers, scientists, and drug development professionals.

Introduction to this compound and its Target

The Role of Integrin αvβ3 in Disease

Integrin αvβ3 is a heterodimeric transmembrane glycoprotein that facilitates cell-extracellular matrix (ECM) interactions by recognizing the RGD motif present in ECM proteins like vitronectin, fibronectin, and osteopontin. This integrin is a key player in cell adhesion, migration, proliferation, and survival. In the context of oncology, integrin αvβ3 is significantly upregulated on neovascular endothelial cells during angiogenesis, a process essential for tumor growth beyond 1-2 mm in size. Its expression has also been noted on tumor cells themselves in various cancers, including melanoma, glioblastoma, and sarcoma, where it promotes metastatic potential. This differential expression profile makes integrin αvβ3 a prime biomarker for assessing angiogenic activity and tumor progression.

RGD Peptides as Targeting Vectors

The discovery of the RGD tripeptide sequence as the minimal recognition motif for several integrins paved the way for the development of targeted diagnostics and therapeutics. Cyclic RGD peptides, such as c(RGDfK), have been developed to offer higher binding affinity and selectivity for integrin αvβ3 compared to their linear counterparts. By radiolabeling these peptides, it becomes possible to non-invasively image and quantify integrin αvβ3 expression in vivo using PET.

Rationale for Glycosylation: The Advent of this compound

Early generation radiolabeled RGD peptides often suffered from suboptimal pharmacokinetics, including significant hepatobiliary clearance, which complicated imaging of abdominal lesions. To address this, a strategy of conjugating the peptide with hydrophilic linkers, such as sugar amino acids, was developed. The conjugation of c(RGDfK) with a galactose-based sugar amino acid led to the creation of this compound. This modification improves the tracer's hydrophilicity, resulting in rapid blood clearance, predominantly renal excretion, and consequently, high-contrast images of αvβ3-expressing tumors. The first-generation clinical tracer, [¹⁸F]this compound, has been successfully used in humans to visualize αvβ3 expression in various cancers.

Quantitative Performance Data

The performance of [¹⁸F]this compound has been extensively characterized through radiochemical, in vitro, preclinical, and clinical studies.

Table 1: Radiosynthesis Parameters for [¹⁸F]this compound

| Parameter | Reported Value | Reference |

| Precursor | c(RGDfK) conjugated with a sugar amino acid | |

| Prosthetic Group | 4-nitrophenyl-2-[¹⁸F]fluoropropionate | |

| Radiochemical Yield (decay corrected) | 29.5 ± 5.1% | |

| Total Synthesis Time | ~200 ± 18 minutes | |

| Radiochemical Purity | >98% | |

| Specific Activity | 40 - 100 GBq/µmol |

Table 2: In Vitro Binding Affinity of RGD-based Tracers

| Compound | Cell Line | IC₅₀ (nM)

The Core Principles of Glycosylated RGD Peptides: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide explores the fundamental properties of glycosylated Arginine-Glycine-Aspartic acid (RGD) peptides. This document delves into their synthesis, biological activity, and the critical signaling pathways they influence, providing a comprehensive resource for leveraging these molecules in therapeutic and research applications.

The introduction of carbohydrate moieties to the RGD peptide backbone, a process known as glycosylation, has emerged as a pivotal strategy in enhancing the therapeutic potential of these integrin-targeting molecules. Glycosylation can significantly improve pharmacokinetic properties, including increased stability, solubility, and altered receptor binding affinity, making these modified peptides highly attractive for drug development and targeted therapies.[1][2]

Quantitative Analysis of Receptor Binding Affinity

The affinity of glycosylated RGD peptides for various integrin subtypes is a critical determinant of their biological function and therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this affinity, with lower values indicating higher binding affinity. The following table summarizes the IC50 values for a selection of glycosylated and non-glycosylated cyclic RGD peptides, highlighting the impact of glycosylation and other structural modifications on integrin binding.

| Peptide/Compound | Integrin Subtype | IC50 (nM) | Reference |

| c(RGDfV) | αvβ3 | 158 | [3] |

| RGDpep-protein conjugate | αvβ3 | 0.6 - 23 | [3] |

| Unmodified c(RGDfK) | αvβ3 | 2.6 ± 0.6 | [4] |

| c(-RGDfK-)[MPA] | αvβ3 | 3.4 ± 0.4 | |

| c(-RGDfK-)[Ahx-MPA] | αvβ3 | 13.6 ± 2.4 | |

| [c(-RGDfE-)[HexPPPPPP]]2K-cta | αvβ3 | 0.17 ± 0.03 | |

| Cilengitide (c(-RGDf(NMe)V)) | αvβ3 | 0.54 ± 0.15 | |

| HYNIC-G3-monomer | αvβ3 | 358 ± 8 | |

| HYNIC-tetramer | αvβ3 | 7 ± 2 | |

| RGD Peptide | αvβ3 | 89 | |

| RGD Peptide | α5β1 | 335 | |

| RGD Peptide | αvβ5 | 440 | |

| ¹¹¹In-DOTA-EB-cRGDfK | αvβ3 | 71.7 | |

| [¹⁸F]6Glc-RGD | αvβ3 | 11-55 | |

| [¹⁸F]6Glc-RGD | αvβ5 | 6-14 | |

| [¹⁸F]Mlt-RGD | αvβ3 | 11-55 | |

| [¹⁸F]Mlt-RGD | αvβ5 | 6-14 | |

| c(RGDy-[N-1-β-gluco-Asn]) | αvβ3 | Similar to c(RGDfV) | |

| c(RGDy-NTGA) | αvβ3 | Similar to c(RGDfV) |

Key Experimental Protocols

The synthesis and evaluation of glycosylated RGD peptides involve a series of precise experimental procedures. The following sections provide detailed methodologies for the key experiments cited in the study of these compounds.

Solid-Phase Synthesis of Cyclic Glycosylated RGD Peptides

This protocol outlines the manual solid-phase synthesis of cyclic RGD peptides, a common method for producing these molecules.

Materials:

-

Wang resin

-

Fmoc-protected amino acids (e.g., Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-D-Phe-OH, Fmoc-Lys(Boc)-OH)

-

Glycosylated amino acid building blocks

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Cyclization reagent: HBTU/HOBt (Hydroxybenzotriazole)/DIPEA

-

Solvents: Dichloromethane (DCM), DMF, Diethyl ether

Procedure:

-

Resin Loading: Swell the Wang resin in DCM. Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and DIPEA.

-

Peptide Chain Elongation:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, coupling reagent (HBTU or COMU), and DIPEA in DMF. Add the solution to the resin and agitate to facilitate the coupling reaction. Microwave heating can be employed to accelerate this step.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence. Incorporate the glycosylated amino acid building block at the desired position.

-

-

Cleavage from Resin: After the final amino acid is coupled, treat the resin with the cleavage cocktail to cleave the peptide from the solid support and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the linear peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Cyclization: Dissolve the purified linear peptide in a dilute solution of DMF. Add the cyclization reagent (e.g., HBTU/HOBt/DIPEA) and stir at room temperature until the reaction is complete.

-

Final Purification: Purify the cyclic glycosylated RGD peptide by RP-HPLC and confirm its identity and purity by mass spectrometry and NMR.

Competitive Binding Assay (ELISA-based)

This protocol describes a solid-phase competitive binding assay to determine the IC50 values of RGD peptides for specific integrin subtypes.

Materials:

-

Purified integrin receptor (e.g., αvβ3)

-

Biotinylated RGD peptide (e.g., biotinylated knottin-RGD)

-

Test RGD peptides (glycosylated and non-glycosylated)

-

96-well microtiter plates

-

Coating buffer (e.g., PBS, pH 7.4)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBST - PBS with 0.05% Tween-20)

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 M H₂SO₄)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the purified integrin receptor diluted in coating buffer. Incubate overnight at 4°C.

-

Blocking: Wash the plate with wash buffer and block non-specific binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.

-

Competitive Binding:

-

Prepare serial dilutions of the test RGD peptides.

-

Add a fixed concentration of the biotinylated RGD peptide and varying concentrations of the test peptides to the wells.

-

Incubate for 1-2 hours at room temperature to allow for competitive binding to the immobilized integrin.

-

-

Detection:

-

Wash the plate thoroughly with wash buffer.

-

Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Wash the plate again.

-

Add TMB substrate and incubate in the dark until a blue color develops.

-

-

Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: Plot the absorbance against the logarithm of the test peptide concentration. Determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the binding of the biotinylated RGD peptide.

In Vivo Biodistribution Studies

This protocol details the procedure for evaluating the in vivo distribution of radiolabeled glycosylated RGD peptides in a tumor-bearing animal model.

Materials:

-

Radiolabeled glycosylated RGD peptide (e.g., ¹⁸F-labeled or ¹¹¹In-labeled)

-

Tumor-bearing animals (e.g., nude mice with xenograft tumors expressing the target integrin)

-

Anesthetic (e.g., isoflurane)

-

Saline solution

-

Gamma counter or PET/SPECT scanner

-

Dissection tools

Procedure:

-

Animal Preparation: Anesthetize the tumor-bearing animals.

-

Radiotracer Injection: Inject a known amount of the radiolabeled RGD peptide intravenously (e.g., via the tail vein).

-

Biodistribution Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a group of animals.

-

Organ and Tissue Collection: Dissect and collect major organs and tissues of interest, including the tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, and bone.

-

Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

-

Determine the tumor-to-organ ratios to assess the targeting efficiency of the radiolabeled peptide.

-

-

Imaging (Optional): For PET or SPECT imaging, anesthetized animals are placed in the scanner at various time points after injection to visualize the distribution of the radiotracer in real-time.

Signaling Pathways and Experimental Workflows

The biological effects of RGD peptides are mediated through their interaction with integrin receptors, which triggers a cascade of intracellular signaling events. Understanding these pathways is crucial for designing effective RGD-based therapeutics.

Integrin-Mediated Signaling Pathways

Upon binding of a glycosylated RGD peptide to an integrin receptor, a series of downstream signaling events are initiated, primarily involving the activation of Focal Adhesion Kinase (FAK) and Src family kinases. These events lead to the activation of several key pathways, including the PI3K/Akt and MAPK/ERK pathways, which regulate fundamental cellular processes such as cell adhesion, migration, proliferation, and survival.

Caption: Integrin-mediated signaling pathway initiated by glycosylated RGD peptides.

Experimental Workflow for Studying RGD-Induced Cell Signaling

Investigating the impact of glycosylated RGD peptides on intracellular signaling pathways requires a systematic experimental approach. The following workflow outlines the key steps involved in such a study.

Caption: Workflow for investigating RGD-induced cell signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of Glycosylation on Peptide Conformation: A Synergistic Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Targeting Potential of Galactosylated RGD Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The addition of a galactose moiety to Arginine-Glycine-Aspartate (RGD) peptides presents a promising strategy for enhancing their therapeutic potential. This modification can transform a standard integrin-targeting peptide into a dual-targeting agent, capable of engaging both integrin receptors, which are overexpressed on various cancer cells and angiogenic blood vessels, and the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes. This technical guide provides an in-depth analysis of the role of the galactose moiety in RGD peptides, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows. The dual-targeting capability of galactosylated RGD peptides opens new avenues for the development of more specific and effective drug delivery systems, particularly for liver-related diseases and cancers.

Introduction: The RGD Peptide and the Significance of Galactosylation

The RGD tripeptide sequence is a fundamental recognition motif for a class of cell surface receptors known as integrins.[1] Integrins are heterodimeric transmembrane proteins that play a crucial role in cell adhesion, migration, proliferation, and survival.[1][2] Several integrin subtypes, including αvβ3, αvβ5, and α5β1, are known to be overexpressed in various pathological conditions, most notably in cancer and during angiogenesis, making them attractive targets for therapeutic intervention.[1][2]

The conjugation of a galactose moiety to an RGD peptide introduces a second targeting functionality. The asialoglycoprotein receptor (ASGPR), a C-type lectin primarily located on the surface of hepatocytes, exhibits a high binding affinity for terminal galactose and N-acetylgalactosamine residues. This specific interaction is a key mechanism for the clearance of desialylated glycoproteins from circulation. By incorporating a galactose residue, RGD peptides can be engineered to target liver cells, a feature that can be exploited for the delivery of therapeutics for liver cancer or other hepatic diseases. Furthermore, this dual-targeting approach could potentially lead to novel therapeutic strategies that simultaneously modulate both integrin and ASGPR-mediated signaling pathways.

Quantitative Analysis of Binding Affinity

The introduction of a galactose moiety can influence the binding affinity of RGD peptides to their target receptors. The following table summarizes the 50% inhibitory concentration (IC50) values for a galactosylated RGD peptide and a non-glycosylated counterpart, demonstrating their binding affinity for the αvβ3 integrin.

| Peptide | Target Receptor | Cell Line | IC50 (nM) | Reference |

| Galacto-RGD | Integrin αvβ3 | U87MG | 404 ± 38 | |

| c(RGDfV) | Integrin αvβ3 | - | 0.61 | |

| Linear RGD | Integrin αvβ3 | - | 89 | |

| Linear RGD | Integrin α5β1 | - | 335 | |

| Linear RGD | Integrin αvβ5 | - | 440 |

Experimental Protocols

Synthesis of Galactosylated Cyclic RGD Peptides

This protocol outlines a general approach for the solid-phase synthesis of a cyclic RGD peptide with a galactose moiety attached to a lysine side chain.

-

Resin Preparation: Start with a 2-chlorotrityl chloride resin and couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH).

-

Peptide Chain Elongation: Perform solid-phase peptide synthesis (SPPS) using standard Fmoc chemistry to assemble the linear peptide sequence (e.g., Fmoc-Arg(Pbf)-Gly-Asp(OtBu)-Lys(Alloc)-OH).

-

Selective Deprotection: Remove the Alloc protecting group from the lysine side chain using a palladium catalyst (e.g., Pd(PPh3)4) in the presence of a scavenger.

-

Galactose Moiety Conjugation: Activate the carboxylic acid of a protected galactose derivative (e.g., tetra-O-acetyl-D-galactopyranosyl bromide converted to an amino-reactive derivative) and couple it to the deprotected lysine side chain.

-

Cleavage from Resin: Cleave the linear, partially protected peptide from the resin using a mild acidic solution (e.g., 1-5% TFA in DCM).

-

Cyclization: Perform head-to-tail cyclization of the linear peptide in solution using a suitable coupling agent (e.g., HBTU, HATU).

-

Final Deprotection: Remove all remaining side-chain protecting groups (e.g., Pbf, OtBu, and acetyl groups on the galactose) using a strong acidic cocktail (e.g., TFA/TIS/H2O).

-

Purification: Purify the final galactosylated cyclic RGD peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the product by mass spectrometry (e.g., ESI-MS) and NMR spectroscopy.

Competitive Binding Assay for Integrin and ASGPR Affinity

This protocol describes a competitive binding assay to determine the IC50 values of galactosylated RGD peptides for both integrin and asialoglycoprotein receptors.

For Integrin Binding (e.g., αvβ3):

-

Plate Coating: Coat a 96-well plate with the purified integrin αvβ3 protein overnight at 4°C.

-

Blocking: Block non-specific binding sites with a solution of bovine serum albumin (BSA).

-

Competition: Add a constant concentration of a biotinylated natural ligand (e.g., biotinylated vitronectin) and varying concentrations of the galactosylated RGD peptide to the wells.

-

Incubation: Incubate the plate to allow for competitive binding.

-

Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ligand.

-

Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Plot the absorbance against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

For ASGPR Binding:

-

Cell Culture: Culture cells with high ASGPR expression (e.g., HepG2 cells) in a 96-well plate.

-

Competition: Add a constant concentration of a radiolabeled or fluorescently-labeled asialoglycoprotein (e.g., 125I-asialofetuin) and varying concentrations of the galactosylated RGD peptide to the cells.

-

Incubation: Incubate the plate at 4°C to allow for binding but prevent internalization.

-

Washing: Wash the cells to remove unbound ligands.

-

Detection: Measure the amount of bound labeled ligand using a gamma counter (for radiolabels) or a fluorescence plate reader.

-

Data Analysis: Perform a similar analysis as for the integrin binding assay to determine the IC50 value.

Cellular Uptake and Internalization Assay

This protocol uses fluorescence microscopy to visualize the cellular uptake and internalization of fluorescently labeled galactosylated RGD peptides.

-

Cell Seeding: Seed cells expressing both integrins and ASGPR (e.g., HepG2) or cells expressing only integrins (e.g., U87MG) onto glass-bottom dishes.

-

Labeling: Synthesize or purchase a fluorescently labeled version of the galactosylated RGD peptide (e.g., with FITC or a DyLight dye).

-

Incubation: Incubate the cells with the fluorescently labeled peptide at 37°C for various time points (e.g., 30 min, 1h, 2h) to allow for internalization.

-

Washing: Wash the cells with PBS to remove unbound peptide.

-

Fixation and Staining (Optional): Fix the cells with paraformaldehyde and stain for specific endocytic markers (e.g., EEA1 for early endosomes, LAMP1 for lysosomes) or receptors (e.g., with antibodies against integrin β3 or ASGPR1).

-

Imaging: Visualize the cellular localization of the fluorescent peptide using a confocal microscope.

-

Competition (for specificity): As a control, co-incubate the fluorescent peptide with an excess of unlabeled galactosylated RGD peptide, non-galactosylated RGD peptide, or free galactose to assess the specificity of uptake through integrins and ASGPR.

Signaling Pathways and Experimental Workflows

Putative Dual Signaling Pathway of Galactosylated RGD Peptides

The binding of a galactosylated RGD peptide to both integrins and the asialoglycoprotein receptor can potentially trigger parallel or interconnected signaling cascades. The following diagram illustrates a hypothetical dual signaling pathway.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Radiolabeling of [¹⁸F]Galacto-RGD

For Researchers, Scientists, and Drug Development Professionals

Introduction

[¹⁸F]Galacto-RGD is a glycosylated RGD peptide-based radiotracer used for positron emission tomography (PET) imaging of αvβ3 integrin expression.[1][2][3] Integrins, particularly the αvβ3 subtype, are key mediators of angiogenesis and metastasis in various cancers, making them an important target for diagnostic imaging and therapy.[4][5] The addition of a galactose moiety to the RGD peptide improves its pharmacokinetic properties, leading to better tumor-to-background ratios. This document provides detailed protocols for the synthesis of the this compound precursor, its radiolabeling with fluorine-18, and subsequent quality control procedures.

Data Summary

The following tables summarize the key quantitative data associated with the synthesis and radiolabeling of [¹⁸F]this compound.

Table 1: Radiosynthesis Performance of [¹⁸F]this compound

| Parameter | Value | References |

| Overall Radiochemical Yield (decay-corrected) | 29 ± 5% | |

| Radiochemical Purity | >98% | |

| Specific Activity | 40 - 100 TBq/mmol | |

| Total Synthesis Time (including HPLC) | 200 ± 18 min |

Table 2: Prosthetic Group Synthesis (4-nitrophenyl-2-[¹⁸F]fluoropropionate)

| Parameter | Value | References |

| Radiochemical Yield | 45.2 ± 10.6% | |

| Synthesis Time | 126 ± 10 min |

Experimental Protocols

Synthesis of the this compound Precursor

The synthesis of the this compound precursor involves solid-phase peptide synthesis of the cyclic RGD peptide followed by conjugation with a sugar amino acid.

1.1. Solid-Phase Synthesis of c(RGDfK) Peptide

The cyclic peptide c(RGDfK) is assembled on a solid support using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin: Rink Amide resin is commonly used.

-

Amino Acids: Fmoc-protected amino acids are used. The lysine side chain can be protected with an Alloc group to allow for selective deprotection and cyclization.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOAt (1-hydroxy-7-azabenzotriazole) in the presence of DIPEA (N,N-diisopropylethylamine) are used for amino acid coupling.

-

Deprotection: The Fmoc group is removed using a solution of piperidine in DMF.

-

Cyclization: After assembly of the linear peptide, the side-chain protecting groups of aspartic acid and lysine are removed, and the peptide is cyclized on-resin.

-

Cleavage: The cyclic peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

1.2. Synthesis of the Sugar Amino Acid

The sugar amino acid is synthesized from pentaacetyl-protected galactose in a four-step process.

-

Cyanation: The anomeric acetyl group of pentaacetyl-galactose is replaced with a cyanide group using trimethylsilyl cyanide (TMSCN).

-

Reduction: The nitrile group is reduced to an aminomethylene group.

-

Protection: The amino group is protected (e.g., with an Fmoc group).

-

Deprotection: The acetyl groups on the sugar are removed.

1.3. Conjugation of c(RGDfK) and the Sugar Amino Acid

The synthesized sugar amino acid is conjugated to the cyclic RGD peptide to form the this compound precursor.

Radiolabeling of [¹⁸F]this compound

The radiolabeling is achieved using the prosthetic group 4-nitrophenyl-2-[¹⁸F]fluoropropionate.

2.1. Production of [¹⁸F]Fluoride

[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron by bombarding ¹⁸O-enriched water with protons.

2.2. Synthesis of 4-nitrophenyl-2-[¹⁸F]fluoropropionate

This prosthetic group is synthesized from its corresponding precursor.

2.3. Radiolabeling Reaction

-

Dissolve the this compound precursor (typically 0.5 - 1.0 mg) in dimethyl sulfoxide (DMSO).

-

Add the solution of the precursor to the dried 4-nitrophenyl-2-[¹⁸F]fluoropropionate.

-

Heat the reaction mixture. Optimal conditions can be 70°C for 10 minutes or 45°C for 10 minutes, depending on the amount of precursor used.

Purification and Quality Control

3.1. Purification

The crude reaction mixture is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to separate [¹⁸F]this compound from unreacted precursor and byproducts.

-

Column: A semi-preparative C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% TFA is a common mobile phase.

3.2. Formulation

The collected HPLC fraction containing the purified [¹⁸F]this compound is diluted with water and passed through a C18 Sep-Pak cartridge. The cartridge is washed with water to remove residual organic solvents. The final product is eluted from the cartridge with ethanol and diluted with a sterile saline solution for injection.

3.3. Quality Control

-

Radiochemical Purity: Determined by analytical RP-HPLC. The radiochemical purity should be >98%.

-

Residual Solvents: Analysis for residual solvents like acetonitrile and ethanol should be performed to ensure they are within acceptable limits.

-

pH: The pH of the final product solution should be within the range of 5.0-7.5.

-

Sterility and Pyrogenicity: The final product must be sterile and pyrogen-free for clinical applications.

Visualizations

Caption: Synthesis workflow for the this compound precursor.

Caption: Experimental workflow for [¹⁸F]this compound synthesis.

References

- 1. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [18F]this compound positron emission tomography for imaging of alphavbeta3 expression on the neovasculature in patients with squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. “Kit like” 18F labeling method for synthesis of RGD peptide-based PET probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

Application Notes and Protocols: Using Galacto-RGD for In Vivo Imaging of Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis[1][2]. The integrin αvβ3 is a key regulator of angiogenesis, being highly expressed on activated endothelial cells and some tumor cells, while its expression on quiescent vessels is low[3][4]. This differential expression makes it an excellent target for molecular imaging and anti-angiogenic therapies[3].

Galacto-RGD is a glycosylated cyclic peptide containing the Arg-Gly-Asp (RGD) sequence, which exhibits high affinity and selectivity for the αvβ3 integrin. When labeled with a positron-emitting radionuclide such as Fluorine-18 ([18F]this compound), it serves as a powerful probe for the non-invasive visualization and quantification of angiogenesis using Positron Emission Tomography (PET). PET imaging with [18F]this compound allows for the assessment of αvβ3 expression, which can be a surrogate marker for angiogenesis, aiding in cancer diagnosis, staging, and monitoring the efficacy of anti-angiogenic drugs.

These application notes provide an overview of the use of this compound for in vivo imaging, including its mechanism of action, quantitative data on its biodistribution, and detailed protocols for its use in preclinical research.

Mechanism of Action: Targeting the αvβ3 Integrin

The RGD tripeptide sequence is a recognition motif for several integrins, with the cyclic structure of this compound providing conformational constraint that enhances its affinity and selectivity for αvβ3. The galactose moiety is introduced to improve the pharmacokinetic properties of the peptide, promoting rapid renal clearance and resulting in favorable tumor-to-background ratios for imaging.

Upon intravenous administration, [18F]this compound circulates in the bloodstream and preferentially binds to αvβ3 integrins expressed on the surface of activated endothelial cells within the tumor neovasculature. The accumulation of the radiotracer in the tumor can be detected and quantified by a PET scanner, providing a three-dimensional map of αvβ3 expression and, by extension, angiogenesis. In some tumor types, such as melanoma and glioblastoma, tumor cells themselves also express αvβ3, and the PET signal will reflect binding to both tumor cells and the neovasculature.

Data Presentation: Biodistribution and Tumor Uptake

The following tables summarize quantitative data on the biodistribution and tumor uptake of [18F]this compound in human patients and preclinical models. Data is primarily presented as Standardized Uptake Values (SUV), which represent the tissue concentration of the radiotracer normalized for injected dose and body weight.

Table 1: Biodistribution of [18F]this compound in Normal Organs of Cancer Patients (~60-72 min p.i.)

| Organ | Mean SUV ± SD | Reference |

|---|---|---|

| Blood Pool | 1.73 ± 0.4 | |

| Liver | ~2.7 - 4.0 | |

| Kidneys | 5.2 | |

| Spleen | ~2.5 | |

| Muscle | 0.4 ± 0.1 | |

| Lungs | ~0.7 | |

| Brain (Normal) | 0.09 ± 0.04 | |

| Bladder | 76.5 ± 38.6 |

Data compiled from multiple clinical studies. SUV values can vary based on patient population and specific imaging protocols.

Table 2: Tumor Uptake and Contrast Ratios for [18F]this compound

| Parameter | Value | Tumor Types | Reference |

|---|---|---|---|

| Tumor SUV Range | 1.2 - 9.0 | Melanoma, Sarcoma, Osseous Metastases | |

| Tumor SUV (Mean) | 3.4 ± 1.2 | Squamous Cell Carcinoma of Head & Neck | |

| Glioblastoma SUV (Mean) | 1.6 ± 0.5 | Glioblastoma Multiforme | |

| Peak Tumor-to-Blood Ratio | 3.1 ± 2.0 | Melanoma, Sarcoma, Osseous Metastases | |

| Peak Tumor-to-Muscle Ratio | 7.7 ± 4.3 | Melanoma, Sarcoma, Osseous Metastases |

Tumor uptake is heterogeneous and depends on the level of αvβ3 expression. Ratios were typically measured around 60-72 minutes post-injection.

Experimental Protocols

The following are detailed protocols for the use of this compound in preclinical in vivo imaging of angiogenesis.

Protocol 1: Radiosynthesis of [18F]this compound

This protocol is a summary of the multi-step synthesis process for clinical-grade [18F]this compound. It requires a cyclotron for [18F]fluoride production and an automated synthesis module.

Materials:

-

Cyclotron-produced [18F]fluoride

-

Precursor: c(RGDfK(SAA))

-

Prosthetic group precursor: 4-nitrophenyl-2-fluoropropionate

-

Automated radiosynthesis unit (e.g., GE TRACERlab, Explora RN)

-

Reagents for trapping and elution (e.g., QMA cartridge, Kryptofix 2.2.2)

-

Reaction solvents (e.g., Acetonitrile)

-

HPLC system (preparative and analytical) for purification and quality control

-

Sterile filters (0.22 µm)

Procedure:

-

[18F]Fluoride Production and Trapping: Produce aqueous [18F]fluoride via proton bombardment of [18O]H2O in a cyclotron. Trap the [18F]fluoride on an anion exchange cartridge (e.g., QMA).

-

Elution: Elute the [18F]fluoride from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.

-

Azeotropic Drying: Remove water by azeotropic distillation under a stream of nitrogen at elevated temperature.

-

Synthesis of Prosthetic Group: Synthesize the labeling precursor, 4-nitrophenyl-2-[18F]fluoropropionate, by reacting the dried [18F]fluoride/K222 complex with the appropriate precursor. This is a critical and often time-consuming step.

-

Conjugation to Peptide: React the purified 4-nitrophenyl-2-[18F]fluoropropionate with the c(RGDfK(SAA)) peptide precursor. The reaction involves the acylation of the amino group on the sugar amino acid (SAA) moiety.

-

Purification: Purify the crude [18F]this compound product using a semi-preparative HPLC system. This step is crucial to remove unreacted [18F]fluoride and other byproducts.

-

Formulation: Collect the HPLC fraction containing the purified [18F]this compound. Remove the organic solvent (e.g., via rotary evaporation) and reformulate the final product in a sterile, injectable solution (e.g., phosphate-buffered saline).

-

Quality Control: Perform analytical HPLC to determine radiochemical purity (>98%) and specific activity (typically 40-100 GBq/µmol). Perform sterility and endotoxin testing before in vivo use.

The entire process, including HPLC purification, typically takes around 170-200 minutes with a decay-corrected radiochemical yield of approximately 29.5 ± 5.1%.

Protocol 2: In Vivo PET Imaging of Tumor Angiogenesis in a Mouse Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model and subsequent PET imaging with [18F]this compound.

Materials:

-

6-8 week old immunodeficient mice (e.g., Athymic Nude-Foxn1nu)

-

Tumor cells known to induce angiogenesis (e.g., U87MG human glioblastoma, A431 human squamous cell carcinoma)

-

Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics

-

Matrigel (optional, to enhance tumor take-rate)

-

[18F]this compound (formulated in sterile saline)

-

Anesthesia (e.g., isoflurane)

-

Small animal PET/CT scanner

-

Syringes (30 G) for injection

Procedure:

-

Tumor Cell Implantation:

-

Culture tumor cells to ~80% confluency.

-

Harvest cells using trypsin and wash with sterile PBS.

-

Resuspend cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) to a final concentration of 5-10 x 10^7 cells/mL.

-

Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (5-10 x 10^6 cells) into the flank or shoulder of the mouse.

-

Monitor tumor growth every 2-3 days using calipers. Proceed with imaging when tumors reach a size of 100-200 mm³. This typically takes 2-4 weeks.

-

-

PET/CT Imaging:

-

Fast the animal for 4-6 hours before imaging to reduce background signal.

-

Anesthetize the mouse and maintain anesthesia throughout the imaging session.

-

Perform a pre-injection CT scan for anatomical co-registration and attenuation correction.

-

Administer 5-10 MBq of [18F]this compound via tail vein injection.

-

Acquire dynamic or static PET scans. For optimal tumor-to-background contrast, a static scan is typically acquired 60 minutes post-injection. A typical static scan duration is 10-15 minutes.

-

-

Image Analysis:

-

Reconstruct the PET and CT images.

-

Fuse the PET and CT images for anatomical localization of tracer uptake.

-

Draw regions of interest (ROIs) over the tumor, muscle, heart (for blood pool), and other organs of interest on the co-registered images.

-

Calculate the mean and maximum SUV for each ROI.

-

Calculate tumor-to-muscle and tumor-to-blood ratios to assess imaging contrast and specific uptake.

-

-

(Optional) Blocking Study for Specificity:

-

To confirm that the tracer uptake is specific to αvβ3 integrin, a blocking experiment can be performed.

-

Inject a separate cohort of tumor-bearing mice with an excess of non-radiolabeled ("cold") c(RGD) peptide (e.g., 10-15 mg/kg) 10-15 minutes prior to the injection of [18F]this compound.

-

Perform PET/CT imaging as described above. A significant reduction in tumor uptake compared to the non-blocked group confirms αvβ3-specific binding.

-

Protocol 3: Near-Infrared Fluorescence (NIRF) Imaging

As a complementary technique, RGD peptides can be conjugated to near-infrared fluorescent dyes (e.g., Cy7, IRDye800) for optical imaging. NIRF imaging offers high sensitivity and does not involve ionizing radiation, making it suitable for longitudinal studies in small animals.

Materials:

-

Tumor-bearing mouse model (as described in Protocol 2)

-

RGD peptide conjugated to a NIR dye (e.g., Cy7-c(RGDyK))

-

In vivo fluorescence imaging system (e.g., IVIS Spectrum, Pearl Trilogy)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Probe Administration: Anesthetize the tumor-bearing mouse. Inject the NIRF-RGD probe (e.g., 100-500 pmol) via the tail vein.

-

In Vivo Imaging:

-

Place the anesthetized mouse in the imaging chamber.

-

Acquire fluorescence images at various time points (e.g., 1, 2, 4, 24 hours) post-injection to determine the optimal imaging window. The optimal time is a balance between probe accumulation in the tumor and clearance from background tissues.

-

Use appropriate excitation and emission filters for the specific fluorophore (e.g., for Cy7, excitation ~740 nm, emission ~770 nm).

-

-

Image Analysis:

-

Draw ROIs over the tumor and a contralateral background region (e.g., muscle).

-

Quantify the average fluorescence intensity (radiant efficiency) in each ROI.

-

Calculate the tumor-to-background ratio to assess target-specific signal.

-

-

Ex Vivo Confirmation: After the final imaging time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, muscle). Image the dissected tissues to confirm the in vivo signal distribution and quantify probe accumulation more accurately.

Conclusion

This compound is a highly valuable molecular probe for the in vivo imaging of angiogenesis by targeting the αvβ3 integrin. PET imaging with [18F]this compound provides quantitative and specific visualization of αvβ3 expression in tumors and their associated neovasculature. The protocols outlined here provide a framework for researchers to apply this powerful technique in preclinical models to advance the understanding of tumor angiogenesis and to accelerate the development of novel anti-angiogenic therapies.

References

- 1. Use of animal models for the imaging and quantification of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application of Galacto-RGD in Monitoring Anti-Angiogenic Therapy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, invasion, and metastasis.[1][2][3] The integrin αvβ3 is a key regulator of angiogenesis, overexpressed on activated endothelial cells and some tumor cells, making it a prime target for anti-angiogenic therapies.[4][5] Non-invasive monitoring of αvβ3 expression can provide valuable insights into tumor biology and the efficacy of anti-angiogenic treatments. Galacto-RGD, a glycosylated cyclic Arg-Gly-Asp (RGD) peptide, is a high-affinity ligand for integrin αvβ3. When labeled with a positron-emitting radionuclide such as Fluorine-18 ([¹⁸F]), [¹⁸F]this compound enables the visualization and quantification of αvβ3 expression using Positron Emission Tomography (PET), a highly sensitive molecular imaging technique.

These application notes provide an overview of the use of [¹⁸F]this compound PET for monitoring anti-angiogenic therapy, including its mechanism of action, quantitative data from clinical studies, and detailed protocols for its application in research and drug development.

Mechanism of Action and Signaling Pathway

This compound specifically binds to the αvβ3 integrin receptor on the surface of activated endothelial cells and tumor cells. This interaction is mediated by the RGD tripeptide sequence, which mimics the natural ligands of the integrin. Upon binding, [¹⁸F]this compound is internalized, allowing for the accumulation of the radiotracer in tissues with high αvβ3 expression. This accumulation can be detected and quantified by PET imaging, providing a surrogate marker of angiogenic activity. The binding of RGD peptides to αvβ3 integrin can also interfere with downstream signaling pathways involved in cell adhesion, migration, and survival, which is the basis for the therapeutic use of some RGD-based drugs.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Galacto-RGD PET/CT in Glioblastoma Multiforme Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and robust angiogenesis.[1] A key molecular player in GBM angiogenesis and invasion is the integrin αvβ3, which is highly expressed on activated endothelial cells of the tumor neovasculature and on glioma cells themselves.[1][2] This differential expression compared to normal brain tissue makes integrin αvβ3 an attractive target for molecular imaging and targeted therapies.[2] Radiolabeled peptides containing the Arg-Gly-Asp (RGD) sequence specifically bind to integrin αvβ3.[3] [¹⁸F]Galacto-c(RGDfK), hereafter referred to as Galacto-RGD, is a glycosylated RGD peptide developed for Positron Emission Tomography (PET) imaging that allows for the non-invasive visualization and quantification of integrin αvβ3 expression. These application notes provide an overview of the use of this compound PET/CT in GBM imaging, summarizing key quantitative data and providing detailed experimental protocols.

Signaling Pathway and Targeting Rationale

The this compound radiotracer targets the integrin αvβ3, a heterodimeric transmembrane receptor. Upon binding to its natural ligands in the extracellular matrix (ECM), such as vitronectin and fibronectin, or to RGD-based tracers, integrin αvβ3 activates downstream signaling pathways, including the Focal Adhesion Kinase (FAK) pathway. This activation promotes cell proliferation, migration, and invasion, which are hallmarks of GBM progression. By targeting integrin αvβ3, this compound PET imaging provides a non-invasive assessment of a key biological process in GBM.

Figure 1: this compound targeting of the Integrin αvβ3 signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies of this compound and other RGD-based PET tracers in glioblastoma imaging.

Table 1: Preclinical Biodistribution and Tumor Uptake of RGD Tracers in Glioblastoma Models

| Tracer | Animal Model | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio | Time p.i. | Reference |

| ⁶⁸Ga-DOTA-c(RGDfK) | Mouse with U-87 MG xenograft | - | 14.7 | - | 90 min | |

| ⁶⁸Ga-NODAGA-c(RGDyK) | Mouse with U-87 MG xenograft | - | - | - | 90 min | |

| ⁶⁸Ga-NODAGA-c(RGDyK)₂ | Mouse with U-87 MG xenograft | - | 23.1 | - | 90 min | |

| ⁶⁴Cu-DOTA-E{E[c(RGDfK)]₂}₂ | Mouse with U87MG xenograft | 9.70 | - | - | 1 h | |

| ⁶⁴Cu-DOTA-PEG-RGD | Mouse with U87MG xenograft | - | 20 | 12 | 1 h |

p.i. = post-injection

Table 2: Clinical PET Imaging Data of RGD Tracers in Glioblastoma Patients

| Tracer | Number of Patients | Mean SUVmax in Tumor | Tumor-to-Background Ratio | Key Findings | Reference |

| [¹⁸F]this compound | 12 | 1.6 ± 0.5 | - | Heterogeneous tumor uptake correlating with αvβ3 expression. | |

| [¹⁸F]this compound | 19 | 1.2 to 9.0 | 4 (Tumor-to-Muscle) | Intense specific receptor binding in tumors. | |

| ⁶⁸Ga-PRGD2 | - | 1.57 ± 0.33 (HGG) | - | Higher uptake in meningiomas than high-grade gliomas (HGG). |

SUV = Standardized Uptake Value

Experimental Protocols

Radiosynthesis of [¹⁸F]this compound

The synthesis of [¹⁸F]this compound is a multi-step process that involves the preparation of a prosthetic group, which is then conjugated to the glycosylated peptide.

Diagram of Radiosynthesis Workflow

Figure 2: Workflow for the radiosynthesis of [¹⁸F]this compound.

Protocol:

-

Peptide Synthesis: The precursor peptide, c(RGDfK) with a conjugated sugar amino acid, is synthesized using solid-phase Fmoc-protocols and cyclized under high dilution conditions.

-

Prosthetic Group Synthesis: The radiolabeling is performed using the prosthetic group 4-nitrophenyl-2-[¹⁸F]fluoropropionate.

-

Radiolabeling: The glycopeptide is acylated at the amino methyl group on the C1-position of the sugar moiety with the [¹⁸F]-labeled prosthetic group.

-

Purification: The final product, [¹⁸F]this compound, is purified using multiple rounds of High-Performance Liquid Chromatography (HPLC). This process typically requires 3 rounds of HPLC purification.

-

Quality Control: The final product should have a radiochemical purity of over 98% and specific activities ranging from 40 to 100 GBq/μmol. The total synthesis time is approximately 200 ± 18 minutes with a decay-corrected radiochemical yield of 29.5 ± 5.1%.

Preclinical PET/CT Imaging Protocol (Mouse Model)

This protocol is designed for imaging glioblastoma xenografts in mice.

Diagram of Preclinical Imaging Workflow

Figure 3: Experimental workflow for preclinical this compound PET/CT imaging.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., athymic nude mice) bearing subcutaneous or orthotopic U-87 MG human glioblastoma xenografts.

-

Tracer Administration: Inject the this compound tracer intravenously (e.g., via the tail vein). The injected activity will depend on the specific tracer and imaging system.

-

PET/CT Imaging:

-

Anesthetize the mice and position them in the PET/CT scanner.

-

Acquire static or dynamic PET images at specified time points post-injection (e.g., 30, 60, 90 minutes).

-

Perform a CT scan for anatomical co-registration and attenuation correction.

-

-

Image Analysis:

-

Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).

-

Draw Regions of Interest (ROIs) on the tumor and reference tissues (e.g., muscle, brain, blood pool) on the co-registered PET/CT images.

-

Calculate the tracer uptake as Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).

-

Determine tumor-to-background ratios (TBRs).

-

-

(Optional) Ex vivo Biodistribution:

-

At the end of the imaging session, euthanize the animals.

-

Dissect tumors and major organs.

-

Measure the radioactivity in each tissue sample using a gamma counter.

-

Calculate the %ID/g for each tissue.

-

Clinical PET/CT Imaging Protocol (Human Patients)

This protocol is for imaging patients with suspected or confirmed glioblastoma.

Protocol:

-

Patient Preparation:

-

Patients should fast for at least 4-6 hours prior to the scan.

-

Ensure adequate hydration.

-

Obtain written informed consent.

-

Exclusion criteria may include pregnancy, lactation, and impaired renal function.

-

-

Tracer Administration:

-

Administer [¹⁸F]this compound intravenously. The typical injected activity for patients is between 105 and 192 MBq.

-

-

PET/CT Imaging:

-

Position the patient in the PET/CT scanner.

-

Acquire a CT scan from the head to the upper torso for attenuation correction and anatomical localization.

-

Begin PET acquisition approximately 60 minutes post-injection.

-

Acquire static emission scans of the brain.

-

-

Image Analysis:

-

Reconstruct the PET images.

-

Fuse the PET images with anatomical imaging such as MRI for precise localization of tracer uptake.

-

Draw ROIs on tumor hotspots, normal brain tissue, and blood pool to derive SUVs.

-

In clinical studies, tracer uptake in tumors has been shown to be heterogeneous, often in the periphery of the tumor with no activity in the necrotic core.

-

Concluding Remarks

This compound PET/CT is a promising non-invasive imaging modality for the in vivo assessment of integrin αvβ3 expression in glioblastoma multiforme. The ability to visualize and quantify this key biomarker can aid in patient stratification for anti-integrin therapies, monitoring treatment response, and improving our understanding of GBM biology. The protocols and data presented here provide a foundation for researchers and clinicians to apply this technology in their own work. Further research and standardization of protocols will continue to refine the clinical utility of this compound PET/CT in the management of glioblastoma.

References

- 1. Imaging of integrin αvβ3 expression in patients with malignant glioma by [18F] this compound positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrin-αvβ3 as a Therapeutic Target in Glioblastoma: Back to the Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combination of RGD compound and low-dose paclitaxel induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Galacto-RGD in Cardiovascular Disease Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Galacto-RGD, a radiolabeled peptide targeting the αvβ3 integrin, in the molecular imaging of cardiovascular diseases such as atherosclerosis and myocardial infarction.

Introduction to this compound and its Target: Integrin αvβ3

The Arg-Gly-Asp (RGD) peptide sequence is a well-established ligand for integrins, a family of transmembrane receptors that mediate cell-cell and cell-extracellular matrix interactions.[1] The αvβ3 integrin is of particular interest in cardiovascular disease as its expression is upregulated on activated endothelial cells and macrophages, key players in angiogenesis, inflammation, and tissue remodeling processes.[2][3] In atherosclerotic plaques, αvβ3 integrin is highly expressed on macrophages and neovessels, making it a valuable biomarker for plaque inflammation and vulnerability.[1][2] Following myocardial infarction, αvβ3 integrin expression is increased during the cardiac repair process, including angiogenesis.

This compound is a glycosylated cyclic RGD peptide that can be radiolabeled with positron-emitting radionuclides, such as Fluorine-18 (¹⁸F) or Gallium-68 (⁶⁸Ga), for non-invasive imaging with Positron Emission Tomography (PET). The glycosylation improves the pharmacokinetic properties of the tracer, leading to favorable tumor-to-background ratios in oncological imaging, a principle that extends to cardiovascular applications. PET imaging with radiolabeled this compound allows for the in vivo visualization and quantification of αvβ3 integrin expression, providing insights into the underlying pathophysiology of cardiovascular diseases.

Integrin αvβ3 Signaling Pathway

The binding of this compound to integrin αvβ3 can modulate several downstream signaling pathways involved in cell survival, proliferation, and migration. While this compound is primarily used as an imaging agent and administered in tracer amounts that are unlikely to elicit a significant biological response, understanding the targeted pathway is crucial for interpreting the imaging results.

Caption: Integrin αvβ3 signaling cascade upon ligand binding.

Quantitative Data Summary

The following tables summarize key quantitative data for radiolabeled RGD peptides used in cardiovascular imaging, with a focus on this compound.

Table 1: Radiosynthesis and Quality Control of RGD Tracers

| Tracer | Radionuclide | Yield (Decay Corrected) | Purity | Specific Activity (GBq/µmol) | Synthesis Time (min) | Reference |

| [¹⁸F]this compound | ¹⁸F | 29.5 ± 5.1% | >98% | 40 - 100 | 200 ± 18 | |

| [¹⁸F]Fluciclatide | ¹⁸F | 10 - 20% | N/A | 76 - 170 | ~90 | |

| [⁶⁸Ga]NOTA-PRGD2 | ⁶⁸Ga | ~90% | >95% | 9.25 - 46.25 | ~10 |

Table 2: Radiation Dosimetry of ¹⁸F-Labeled RGD Tracers

| Tracer | Effective Dose (µSv/MBq) | Administered Activity (MBq) | Total Effective Dose (mSv) | Reference |

| [¹⁸F]this compound | 17 (male), 20 (female) | ~370 | ~6.3 - 7.4 | |

| [¹⁸F]Fluciclatide | 26 | 370 | 9.6 | |

| [¹⁸F]RGD-K5 | 15 | 555 | 8.3 |

Table 3: In Vivo Tracer Uptake in Animal Models of Cardiovascular Disease

| Tracer | Animal Model | Condition | Uptake Metric | Infarct vs. Remote Ratio | Reference |

| [¹⁸F]this compound | Rat | Myocardial Infarction | Autoradiography | 4.7 ± 0.8 | |

| [⁶⁸Ga]NODAGA-RGD | Rat | Myocardial Infarction | Autoradiography | 5.2 ± 0.8 | |

| [⁶⁸Ga]TRAP(RGD)₃ | Rat | Myocardial Infarction | Autoradiography | 4.1 ± 0.7 | |

| [⁶⁸Ga]DOTA-RGD | Mouse | Atherosclerosis | Autoradiography | 1.4 ± 0.1 |

Experimental Protocols

Radiosynthesis of [¹⁸F]this compound

This protocol is a generalized summary based on published methods.

Objective: To synthesize [¹⁸F]this compound for preclinical and clinical PET imaging.

Materials:

-

Cyclic peptide precursor c(RGDfK) conjugated with a sugar amino acid.

-

4-nitrophenyl-2-[¹⁸F]fluoropropionate ([¹⁸F]NFP) as the prosthetic group.

-

Anhydrous acetonitrile.

-

HPLC system for purification and analysis.

-

Standard radiochemistry synthesis module.

Procedure:

-

Production of [¹⁸F]Fluoride: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

Synthesis of [¹⁸F]NFP: Synthesize the prosthetic group, 4-nitrophenyl-2-[¹⁸F]fluoropropionate, according to established methods.

-

Radiolabeling:

-

Dissolve the this compound precursor peptide in a suitable solvent.

-

Add the [¹⁸F]NFP prosthetic group to the peptide solution.

-

Allow the reaction to proceed at a controlled temperature (e.g., 80°C) for a specified time (e.g., 15-20 minutes).

-

-

Purification:

-

Purify the reaction mixture using semi-preparative HPLC to isolate [¹⁸F]this compound.

-

Collect the fraction corresponding to the product.

-

-

Formulation:

-

Remove the HPLC solvent via evaporation.

-

Reconstitute the final product in a physiologically compatible solution (e.g., sterile saline with ethanol).

-

-

Quality Control:

-

Confirm radiochemical purity and identity using analytical HPLC.

-

Measure the specific activity.

-

Perform a sterile filtration of the final product.

-

Animal Model of Myocardial Infarction and PET Imaging

This protocol describes a general workflow for inducing myocardial infarction in a rat model and performing PET imaging with [¹⁸F]this compound.

Caption: General workflow for animal PET imaging in cardiovascular research.

Procedure:

-

Animal Model:

-

Anesthetize the animal (e.g., Wistar rat) following approved institutional guidelines.

-

Perform a thoracotomy to expose the heart.

-

Permanently ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.

-

Close the incision and allow the animal to recover for a specified period (e.g., 1 week) to allow for the development of the repair processes involving αvβ3 integrin expression.

-

-

Tracer Administration:

-

Anesthetize the animal.

-

Administer a defined dose of [¹⁸F]this compound (e.g., ~37 MBq) intravenously via the tail vein.

-

-

PET/CT Imaging:

-

Position the animal in a small-animal PET/CT scanner.

-

Acquire a CT scan for anatomical reference and attenuation correction.

-

Perform a static PET scan at a specific time point post-injection (e.g., 60-90 minutes).

-

-

Image Analysis:

-

Reconstruct the PET and CT images.

-

Fuse the PET and CT images for anatomical localization of tracer uptake.

-

Draw regions of interest (ROIs) over the infarcted myocardium, remote (healthy) myocardium, and other relevant organs.

-

-

Data Quantification:

-

Calculate the tracer uptake in the ROIs, often expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).

-

Determine the ratio of tracer uptake in the infarcted area to the remote myocardium to assess the specific signal.

-

-

Ex Vivo Analysis (Optional but Recommended):

-

After imaging, euthanize the animal.

-

Excise the heart and other organs for biodistribution studies using a gamma counter.

-

Section the heart for autoradiography to visualize the microscopic distribution of the tracer and for histological staining (e.g., H&E, Masson's trichrome) and immunohistochemistry (e.g., for CD61 - the β3 integrin subunit) to correlate tracer uptake with tissue morphology and target expression.

-

Imaging of Atherosclerosis in a Mouse Model

This protocol provides a general outline for imaging atherosclerotic plaques in hypercholesterolemic mice.

Procedure:

-

Animal Model:

-

Use a suitable mouse model of atherosclerosis (e.g., LDLR⁻/⁻ApoB¹⁰⁰/¹⁰⁰ mice).

-

Feed the mice a high-fat, Western-type diet for a prolonged period (e.g., several months) to induce the development of atherosclerotic plaques.

-

-

Tracer Administration and Imaging:

-

Follow the procedures for tracer administration and PET/CT imaging as described in section 3.2.

-

Pay close attention to the aortic arch and carotid arteries, common sites for plaque formation.

-

-

Image Analysis:

-

Draw ROIs over atherosclerotic plaques (identified on the CT scan) and adjacent healthy vessel wall.

-

Calculate the target-to-background ratio (TBR) by dividing the mean signal intensity in the plaque by the mean signal intensity in a reference tissue (e.g., blood pool or healthy vessel wall).

-

-

Ex Vivo Analysis:

-

After imaging, euthanize the mouse and perfuse the vascular system.

-

Excise the aorta and perform en face autoradiography and histology.

-

Immunohistochemical staining for macrophages (e.g., CD68) and αvβ3 integrin can be used to correlate tracer uptake with plaque composition.

-

Concluding Remarks

This compound is a valuable molecular imaging agent for the non-invasive assessment of αvβ3 integrin expression in the context of cardiovascular disease. PET imaging with radiolabeled this compound can provide quantitative data on inflammation and angiogenesis in atherosclerotic plaques and in the heart following myocardial infarction. The protocols and data presented here serve as a guide for researchers and drug development professionals interested in utilizing this imaging modality to better understand cardiovascular pathophysiology and to evaluate novel therapeutic interventions.

References

Application Notes and Protocols: Theranostic Applications of Galacto-RGD Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galacto-RGD conjugates are a class of targeted radiopharmaceuticals with significant promise in the field of theranostics. By combining a galactose moiety with a cyclic peptide containing the Arg-Gly-Asp (RGD) sequence, these molecules can specifically target integrin αvβ3, a cell surface receptor overexpressed on tumor neovasculature and various cancer cells.[1][2] This targeted approach allows for both non-invasive imaging of tumors via Positron Emission Tomography (PET) and the potential for targeted radionuclide therapy. The glycosylation of the RGD peptide has been shown to improve pharmacokinetic properties, leading to better tumor-to-background ratios for imaging.[3]

These application notes provide a comprehensive overview of the synthesis, in vitro evaluation, and in vivo applications of this compound conjugates, along with detailed experimental protocols.

Data Presentation

Table 1: In Vitro Binding Affinity of RGD Conjugates

The following table summarizes the 50% inhibitory concentration (IC50) values for various RGD conjugates, indicating their binding affinity to integrin αvβ3. Lower IC50 values represent higher binding affinity.

| Compound | Cell Line | IC50 (nM) | Reference |

| This compound | U87MG | 404 ± 38 | [4] |

| FP-SRGDyK | U87MG | 485 ± 42 | [4] |

| FP-SRGD2 | U87MG | 79.6 ± 8.8 | |

| FP-PRGD2 | U87MG | 51.8 ± 4.6 | |

| FB-SRGD2 | U87MG | 60.2 ± 5.4 | |

| HYNIC-Galacto-RGD2 | U87MG | 20 ± 2 | |

| RGD2 | U87MG | 79.2 ± 4.2 | |

| FPTA-RGD2 | U87MG | 144 ± 6.5 | |

| FITC-Galacto-RGD2 | U87MG | 28 ± 8 | |

| FITC-3P-RGD2 | U87MG | 32 ± 7 | |

| FITC-RGD2 | U87MG | 89 ± 17 |

Table 2: In Vivo Tumor Uptake of Radiolabeled RGD Conjugates in U87MG Xenograft Models

This table presents the tumor uptake of various radiolabeled RGD conjugates, expressed as the percentage of injected dose per gram of tissue (%ID/g), at different time points post-injection (p.i.).

| Radiotracer | 20 min p.i. (%ID/g) | 30 min p.i. (%ID/g) | 60 min p.i. (%ID/g) | 120 min p.i. (%ID/g) | Reference |

| [18F]this compound | 2.1 ± 0.2 | - | 1.2 ± 0.1 | 0.9 ± 0.1 | |

| [18F]FP-SRGDyK | 1.9 ± 0.2 | - | 1.5 ± 0.2 | 1.0 ± 0.1 | |

| [99mTc]Galacto-RGD2 | - | 8.37 ± 2.13 | 6.86 ± 1.33 | 5.61 ± 1.52 | |

| [18F]FPTA-RGD2 | - | 3.1 ± 0.6 | 2.1 ± 0.4 | 1.3 ± 0.4 |

Table 3: Radiosynthesis Parameters for [18F]this compound

| Parameter | Value | Reference |

| Radiochemical Yield (decay-corrected) | 29 ± 5% | |

| Radiochemical Purity | >98% | |

| Total Synthesis Time | 200 ± 18 min | |

| Specific Activity | 40 - 100 GBq/µmol |

Experimental Protocols

Synthesis and Radiolabeling of [18F]this compound

This protocol describes the synthesis of the glycosylated RGD peptide and its subsequent radiolabeling with Fluorine-18.

Diagram: [18F]this compound Synthesis Workflow

Caption: Workflow for the synthesis and radiolabeling of [18F]this compound.

Methodology:

-

Peptide Synthesis: The cyclic RGD peptide is assembled on a solid support using standard Fmoc (9-fluorenylmethyloxycarbonyl) protocols.

-

Cyclization: The linear peptide is cleaved from the resin and cyclized under high dilution conditions to favor intramolecular cyclization.

-

Glycosylation: The cyclized peptide is conjugated with a protected sugar amino acid, which is synthesized in a four-step process starting from pentaacetyl-protected galactose.

-

Prosthetic Group Synthesis: The radiolabeling precursor, 4-nitrophenyl-2-[18F]fluoropropionate, is synthesized.

-

Radiolabeling: The amino group of the glycopeptide is acylated with the [18F]fluoropropionate prosthetic group.

-

Purification: The final product, [18F]this compound, is purified using high-performance liquid chromatography (HPLC).

In Vitro Integrin Binding Affinity Assay

This protocol outlines the method for determining the binding affinity of this compound conjugates to integrin αvβ3 expressed on cancer cells.

Diagram: Competitive Binding Assay Workflow

Caption: Workflow for the in vitro competitive integrin binding assay.

Methodology:

-

Cell Culture: U87MG human glioblastoma cells, which have high integrin αvβ3 expression, are cultured in appropriate media and seeded into multi-well plates.

-

Competitive Binding: The cells are incubated with a constant concentration of a radiolabeled ligand that specifically binds to integrin αvβ3 (e.g., 125I-echistatin) and increasing concentrations of the unlabeled this compound conjugate being tested.

-

Incubation and Washing: The incubation is carried out for a specific time at a controlled temperature. Afterward, the cells are washed to remove any unbound radioligand.

-

Radioactivity Measurement: The amount of bound radioactivity in the cells is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A nonlinear regression analysis is used to determine the IC50 value, which is the concentration of the conjugate that inhibits 50% of the specific binding of the radioligand.

In Vivo Biodistribution Studies

This protocol details the procedure for evaluating the biodistribution and tumor-targeting efficacy of radiolabeled this compound conjugates in a tumor xenograft model.

Diagram: In Vivo Biodistribution Workflow

Caption: Workflow for in vivo biodistribution studies of radiolabeled this compound.

Methodology:

-

Animal Model: Establish subcutaneous tumor xenografts by injecting a suspension of cancer cells (e.g., U87MG) into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Radiotracer Injection: Once the tumors reach a suitable size (e.g., 100-300 mm³), inject a known amount of the radiolabeled this compound conjugate intravenously into the tail vein of the mice.

-

Tissue Harvesting: At various time points after injection (e.g., 5, 30, 60, and 120 minutes), euthanize the mice.

-

Organ Dissection and Weighing: Dissect major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor. Blot the tissues dry and weigh them.

-

Radioactivity Measurement: Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter.

-

Data Calculation: Calculate the uptake in each organ and the tumor as the percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathway

Diagram: Integrin αvβ3-Mediated Signaling

Caption: Simplified diagram of integrin αvβ3 signaling initiated by this compound binding.

This compound conjugates exert their effect by binding to integrin αvβ3. This binding can competitively inhibit the interaction of the integrin with its natural extracellular matrix (ECM) ligands, such as vitronectin and fibronectin. Integrin ligation initiates a cascade of intracellular signaling events. A key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). Activated FAK then serves as a docking site for other signaling molecules, including Src family kinases. This leads to the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial regulators of cell proliferation, survival, migration, and angiogenesis. By targeting this signaling hub, this compound conjugates can be utilized for both imaging the extent of angiogenesis and potentially for therapeutic intervention.

References

- 1. Radiolabeled Cyclic RGD Peptides as Radiotracers for Imaging Tumors and Thrombosis by SPECT [thno.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Step-by-Step Guide to Galacto-RGD Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of galactose moieties to Arginine-Glycine-Aspartic acid (RGD) peptides creates a powerful tool for targeted drug delivery and imaging, particularly for hepatocytes and certain cancer cells. The galactose component targets the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes, facilitating receptor-mediated endocytosis.[1] The RGD peptide sequence, a well-known motif, targets integrins, particularly αvβ3, which are often overexpressed on tumor cells and activated endothelial cells during angiogenesis.[2][3] This dual-targeting capability enhances the specificity and efficacy of therapeutic and diagnostic agents.

This document provides detailed protocols for the synthesis, purification, and characterization of Galacto-RGD conjugates, as well as an overview of the relevant signaling pathways.

Signaling Pathways

Asialoglycoprotein Receptor (ASGPR) Signaling

The ASGPR, a C-type lectin receptor, recognizes and binds to terminal galactose or N-acetylgalactosamine residues of glycoproteins, leading to their internalization via clathrin-mediated endocytosis.[1] Upon internalization, the ligand-receptor complex is trafficked to endosomes. The acidic environment of the endosome facilitates the dissociation of the ligand from the receptor. The ligand is then transported to lysosomes for degradation, while the receptor is recycled back to the cell surface. This process allows for the efficient uptake of galactose-targeted molecules into hepatocytes.

Caption: ASGPR-mediated endocytosis pathway.

RGD-Integrin Signaling

The RGD motif binds to integrins, transmembrane receptors that mediate cell-matrix adhesion and signaling.[2] This interaction triggers a cascade of intracellular events, primarily through the recruitment and activation of focal adhesion kinase (FAK) and Src family kinases. This signaling pathway plays a crucial role in cell survival, proliferation, migration, and invasion. The activation of the FAK/Src complex can lead to the activation of downstream pathways such as the Ras/MAPK and PI3K/Akt pathways, which are central to many aspects of cancer progression.

Caption: RGD-Integrin signaling pathway.

Experimental Protocols

This section details two common strategies for this compound conjugation: maleimide-thiol coupling and EDC/NHS-mediated amide bond formation.

General Workflow

The overall process for this compound conjugation involves several key steps, from the preparation of the reactive intermediates to the purification and characterization of the final product.

Caption: General workflow for this compound conjugation.

Protocol 1: Maleimide-Thiol Coupling

This method involves the reaction of a maleimide-activated galactose derivative with a thiol-containing RGD peptide. This reaction is highly specific and proceeds efficiently at neutral pH.

Materials:

-

Amine-terminated galactose derivative (e.g., 2-aminoethyl-β-D-galactopyranoside)

-

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

-

Thiol-containing RGD peptide (e.g., Cys-Arg-Gly-Asp)

-

Dimethylformamide (DMF)

-

Phosphate buffered saline (PBS), pH 7.2

-

Tris(2-carboxyethyl)phosphine (TCEP)

-